
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2F3N It is an aromatic amine that contains both chloro and trifluoromethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature of 0-5°C for 3-4 hours. After the reaction, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with modifications to ensure safety and efficiency. The use of toluene as a solvent and anhydrous aluminum trichloride as a catalyst makes the process suitable for industrial applications due to its high safety and low environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has similar structural features and is used in analgesic research.
®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride:
Uniqueness
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride stands out due to its specific combination of chloro and trifluoromethyl groups, which confer unique chemical properties and reactivity. This makes it particularly useful in various research and industrial applications.
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, with the CAS number 2411639-49-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
- Molecular Formula : C₉H₁₀ClF₃N·HCl
- Molecular Weight : 260.08 g/mol
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar trifluoromethyl substitutions exhibit varying degrees of antimicrobial activity. The presence of the trifluoromethyl group is often associated with increased potency against bacterial strains and other pathogens.
Compound | Target Pathogen | IC₅₀ (µg/mL) |
---|---|---|
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine | N. meningitidis | 64 |
Other derivatives | H. influenzae | 32 |
This data suggests that the compound may serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs demonstrated significant cytotoxic effects on liver cancer cell lines.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Derivative A | Hep3B | 5.97 |
Derivative B | SkHep1 | 0.26 |
These findings indicate that modifications to the chemical structure can enhance anticancer properties, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies have highlighted the importance of structural modifications in enhancing biological activity:
- Study on Antichlamydial Activity : Compounds derived from similar scaffolds showed selective activity against Chlamydia, emphasizing the role of electron-withdrawing groups like trifluoromethyl in enhancing efficacy .
- In Vivo Studies : Research involving zebrafish embryos demonstrated that certain derivatives were less toxic than existing treatments while maintaining significant anticancer activity .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that compounds lacking the trifluoromethyl group were inactive, underscoring its importance in biological activity .
Properties
Molecular Formula |
C9H10Cl2F3N |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H |
InChI Key |
NNQYXQKUFMVVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.